2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of a methylsulfanyl group at the 2-position and a keto group at the 4-position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and subsequent bacterial cell death . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
- Thieno[3,4-b]pyridine derivatives
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C7H6N2OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3,5H,1H3 |
InChI Key |
GKCRXISYENDNJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2C(=N1)C=CS2 |
Origin of Product |
United States |
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